![molecular formula C10H15ClN4O B12928246 N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide CAS No. 88380-63-6](/img/structure/B12928246.png)
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide is a chemical compound with the molecular formula C10H15ClN4O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities. Pyrimidine derivatives are commonly found in DNA and RNA, making them crucial for various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide typically involves the reaction of 2,4-dichloropyrimidine with diethylamine, followed by acetylation. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2,6-Dimethylphenyl)chloroacetamide
- N-(2-chloropyrimidin-4-yl)-N-phenyl-N′-phenyl ureas
Uniqueness
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its diethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88380-63-6 |
|---|---|
Molekularformel |
C10H15ClN4O |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
N-[6-chloro-2-(diethylamino)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C10H15ClN4O/c1-4-15(5-2)10-13-8(11)6-9(14-10)12-7(3)16/h6H,4-5H2,1-3H3,(H,12,13,14,16) |
InChI-Schlüssel |
UCHGZNOEXZRBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=CC(=N1)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





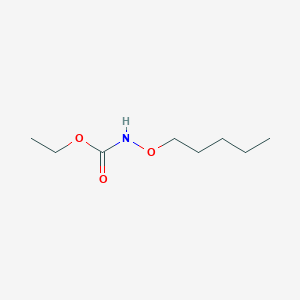

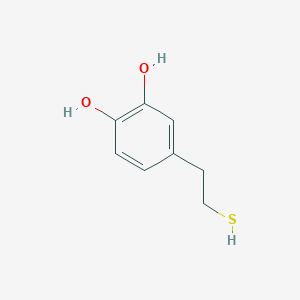

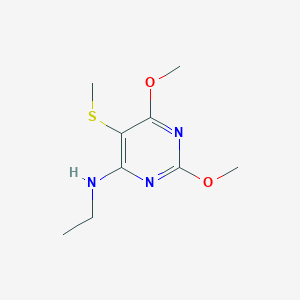
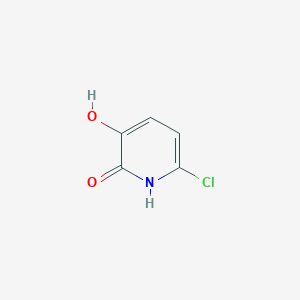
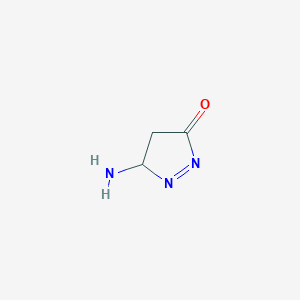
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)


